molecular formula C11H14O2 B2618205 2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol CAS No. 2248384-91-8

2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol

Cat. No.: B2618205
CAS No.: 2248384-91-8
M. Wt: 178.231
InChI Key: IVYITDCYMLRKCC-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol is a chemical compound with the molecular formula C11H14O2, built on the privileged 2,3-dihydrobenzofuran scaffold. This core structure is recognized in medicinal chemistry for its favorable properties, including enhanced metabolic stability compared to its benzofuran counterpart . The compound features a propan-1-ol side chain, which contributes to its physicochemical profile and potential for hydrogen bonding. Researchers value this scaffold for its significant potential in drug discovery, particularly in the development of novel therapeutic agents. Scientific studies have established that 2,3-dihydro-1-benzofuran derivatives are a promising class of compounds for pharmaceutical development. Specifically, related analogs have been designed and synthesized as potent and selective cannabinoid receptor 2 (CB2) agonists, which are investigated for their potential in managing neuropathic pain without the psychoactive effects associated with CB1 receptor activation . Furthermore, the broader class of benzofuran derivatives is extensively explored in oncology research for their potent anti-cancer activities against various cell lines, including non-small-cell lung cancer (NSCLC) and others . The synthetic route to such compounds often involves multi-step strategies, which may include halogenation of the benzofuran core, followed by Pd-catalyzed cross-coupling reactions such as Sonogashira coupling, and functional group transformations to introduce the amino alcohol chain . This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-2-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(7-12)11-6-9-4-2-3-5-10(9)13-11/h2-5,8,11-12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYITDCYMLRKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol typically involves the cyclization of 2-phenoxyethanol in the presence of a catalyst such as zinc chloride. The reaction is carried out at elevated temperatures, around 225°C, followed by a gradual reduction to 190°C . This method ensures the formation of the benzofuran ring, which is a crucial structural component of the compound.

Industrial Production Methods

Industrial production of benzofuran derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols .

Scientific Research Applications

Chemical Properties and Structure

2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol is characterized by a benzofuran ring system attached to a propanol side chain. Its molecular formula is C12H14OC_{12}H_{14}O, and it exhibits chiral properties due to the presence of a stereocenter.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various chemical transformations:

Reaction TypeDescription
Oxidation Converts to ketones or aldehydes using oxidizing agents like PCC or KMnO4.
Reduction Further reduction to alkanes using reducing agents such as LiAlH4.
Substitution Nucleophilic substitution reactions to introduce different functional groups.

Biology

The compound is under investigation for its potential biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by interacting with specific enzymes involved in tumor growth.
  • Antibacterial Properties : Research indicates that it exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Medicine

The therapeutic potential of this compound is being explored in several areas:

  • Neuroprotective Effects : Studies show that it may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.
  • Antiviral Activity : The compound's interactions with viral enzymes are being studied for possible antiviral therapies.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial effects of this compound against common pathogens:

Bacteria TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest its potential as a new antimicrobial agent.

Case Study 2: Neuroprotection

In vitro experiments using neuronal cell lines exposed to oxidative stress revealed that treatment with the compound resulted in:

  • A reduction in cell death by approximately 40% compared to untreated controls.
  • An increase in antioxidant enzyme levels, indicating a protective mechanism against oxidative damage.

Biological Activity

2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol is a chiral organic compound featuring a benzofuran moiety. Its unique structural properties have drawn attention in various fields including medicinal chemistry, pharmacology, and organic synthesis. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has the following chemical structure:

C12H14O\text{C}_{12}\text{H}_{14}\text{O}

Key Features:

  • Chirality: The presence of a chiral center influences its biological activity.
  • Benzofuran Ring: This structural component is known for its diverse biological activities.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that benzofuran derivatives can induce apoptosis in cancer cells. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against different cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AK562 (leukemia)15.4ROS generation, caspase activation
Compound BA549 (lung)20.7Mitochondrial dysfunction
This compoundTBDTBDTBD

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding to Enzymes/Receptors: It may interact with specific biological targets, altering enzyme activity or receptor signaling pathways.
  • Induction of Apoptosis: Similar compounds have been shown to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and apoptosis in cancer cells .

Pharmacological Potential

The compound is being investigated for its potential therapeutic applications:

  • Neuroprotective Effects: Benzofuran derivatives have been associated with neuroprotective properties, potentially beneficial in neurodegenerative diseases.
  • Antiinflammatory Activity: Some studies suggest that these compounds can modulate inflammatory pathways .

Comparative Analysis

When compared to similar compounds such as (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol and other benzofuran derivatives, this compound shows unique biological profiles due to its specific chiral configuration and structural characteristics.

Compound ComparisonBiological ActivityNotes
(2S)-2-(2,3-Dihydro...)TBDDifferent chirality may lead to altered activity
2-(2,3-Dihydro...) EthanolLower cytotoxicityShorter side chain impacts potency

Case Studies

Several case studies have highlighted the efficacy of benzofuran derivatives in clinical settings:

  • Study on K562 Cells: Demonstrated that certain derivatives could reduce cell viability significantly through apoptosis induction.
  • Neuroprotective Study: Investigated the effects of benzofurans on neuronal cell lines exposed to oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomer: 2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol

This isomer (CAS 82954-97-0) differs in two aspects:

  • Substitution position : The benzofuran moiety is substituted at the 5-position instead of the 2-position.
  • Alcohol group : The hydroxyl group is on the propan-2-ol carbon, creating a tertiary alcohol versus the primary alcohol in the target compound.
Property Target Compound (Propan-1-ol) Isomer (Propan-2-ol)
Molecular formula C₁₁H₁₄O₂ (inferred) C₁₁H₁₄O₂
Molecular weight ~178.23 (calculated) 178.23
Functional group Primary alcohol Tertiary alcohol
Regulatory data No direct data 100% concentration; no bulk transport restrictions

The tertiary alcohol in the isomer may reduce hydrogen-bonding capacity, affecting solubility and reactivity compared to the primary alcohol in the target compound.

Amino-Substituted Analog: 2-(Aminomethyl)-3-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol

This derivative (C₁₂H₁₇NO₂) adds an aminomethyl group to the propanol chain :

Property Target Compound Amino-Substituted Analog
Molecular weight ~178.23 207.27
Functional groups Benzofuran, primary alcohol Benzofuran, primary alcohol, aminomethyl
Potential applications Not specified Enhanced polarity; possible bioactivity due to amine group

The amine group increases polarity, improving water solubility and enabling participation in hydrogen bonding or covalent interactions.

Chlorophenyl-Substituted Analog: 2-[(2-Chlorophenyl)methyl]-3-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol

This compound (C₁₈H₁₉ClO₂) incorporates a chlorophenyl group, significantly altering steric and electronic properties :

Property Target Compound Chlorophenyl Analog
Molecular weight ~178.23 302.80
Key features Simple alkyl chain Bulky chlorophenyl group
Reactivity Standard alcohol reactivity Potential for halogen-mediated interactions (e.g., SN2)

The chlorophenyl group introduces steric hindrance and lipophilicity, which could enhance membrane permeability in biological systems.

Methoxy and Propenyl-Substituted Analog: 2-Methoxy-4-{3-methyl-5-[(1E)-prop-1-en-1-yl]-2,3-dihydro-1-benzofuran-2-yl}phenol

This compound (C₁₈H₁₈O₃) features methoxy and propenyl groups, extending conjugation :

Property Target Compound Methoxy/Propenyl Analog
Molecular weight ~178.23 282.34 (calculated)
Functional groups Alcohol Phenol, methoxy, alkene
Stability Likely stable Alkene may confer sensitivity to oxidation

Ketone Derivative: 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one

This analog (C₁₂H₁₄O₂) replaces the alcohol with a ketone, altering redox properties :

Property Target Compound Ketone Analog
Molecular weight ~178.23 190.24
Functional group Alcohol Ketone
Reactivity Nucleophilic hydroxyl Electrophilic carbonyl

The ketone’s electrophilic nature makes it prone to nucleophilic additions, contrasting with the alcohol’s nucleophilic character.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol?

The synthesis of this compound can be approached via alkylation or cyclization strategies. A plausible route involves:

  • Step 1 : Starting with 2,3-dihydrobenzofuran derivatives, which can be functionalized at the 2-position using propargyl alcohols or epoxides under acidic or catalytic conditions.
  • Step 2 : Hydroxyl group introduction via reduction (e.g., NaBH₄ or LiAlH₄) of a ketone intermediate, as seen in analogous dihydrobenzofuran systems .
  • Critical considerations : Catalytic hydrogenation may be required to preserve stereochemistry, and chiral auxiliaries could be employed if enantiomeric purity is needed .

Q. Which spectroscopic techniques are optimal for structural characterization?

  • NMR : ¹H and ¹³C NMR can identify the dihydrobenzofuran ring (δ 4.0–5.0 ppm for methylene protons) and the propanol chain (δ 3.5–3.8 ppm for -CH₂OH) .
  • IR : The hydroxyl stretch (~3300 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹) confirm functional groups.
  • X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for structurally related benzofuran derivatives .

Q. What are the stability and storage recommendations for this compound?

  • Stability : The dihydrobenzofuran ring is prone to oxidation; store under inert gas (N₂/Ar) to prevent degradation .
  • Incompatibilities : Avoid strong acids/bases, which may cleave the furan ring .
  • Storage : –20°C in amber vials to minimize light-induced decomposition .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be systematically addressed?

Discrepancies may arise from:

  • Purity issues : Validate compound purity via HPLC (>95%) and elemental analysis .
  • Stereochemical effects : Use enantioselective synthesis (e.g., asymmetric catalysis) and compare biological activity of isolated enantiomers .
  • Assay variability : Standardize protocols (e.g., MIC for antimicrobial studies) and include positive controls (e.g., ampicillin) .

Q. What computational strategies predict the pharmacokinetic and pharmacodynamic properties of this compound?

  • Docking studies : Use the InChI key (if available) to model interactions with targets like cytochrome P450 enzymes or microbial proteins .
  • QSAR models : Correlate substituent effects (e.g., dihydro vs. fully aromatic benzofuran) with logP and bioavailability .
  • MD simulations : Analyze hydroxyl group hydrogen bonding in aqueous environments to predict solubility .

Q. How can mechanistic studies elucidate its potential as an enzyme inhibitor?

  • Kinetic assays : Measure IC₅₀ values for target enzymes (e.g., kinases, esterases) using fluorogenic substrates.
  • Fluorescence quenching : Monitor binding to enzymes like trypsin or lipoxygenase via Stern-Volmer plots .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify driving forces .

Q. What strategies optimize regioselective functionalization of the dihydrobenzofuran core?

  • Directed C-H activation : Use Pd catalysts with directing groups (e.g., -OH) to functionalize the 5- or 7-position .
  • Electrophilic substitution : Nitration or halogenation at the para-position relative to the propanol chain, guided by DFT calculations .

Q. How to assess potential carcinogenicity or toxicity in preclinical models?

  • In vitro : Ames test (bacterial reverse mutation) and MTT assay for cytotoxicity in HepG2 cells .
  • In vivo : Acute toxicity studies in rodents (OECD 423) and histopathological analysis of liver/kidney tissues .
  • Regulatory alignment : Cross-reference with IARC/ACGIH classifications for structurally related propanol derivatives .

Methodological Notes

  • Data validation : Always cross-reference spectral data with PubChem or crystallographic databases .
  • Stereochemical rigor : Chiral HPLC or polarimetry is essential for enantiopure synthesis .
  • Safety compliance : Adhere to IFRA and OSHA guidelines for handling propanol derivatives, including fume hood use and PPE .

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